

An In-depth Technical Guide to the Thermophysical Properties of Barium Silicate Compounds

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Compound of Interest

Compound Name: *Barium silicate*

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This technical guide provides a comprehensive overview of the core thermophysical properties of key **barium silicate** compounds: barium metasilicate (BaSiO_3), barium orthosilicate (Ba_2SiO_4), and barium disilicate (BaSi_2O_5). This document summarizes available quantitative data, details relevant experimental protocols for property measurement, and outlines a common synthesis methodology.

Core Thermophysical Properties

The thermophysical properties of **barium silicate** compounds are crucial for their application in various fields, including ceramics, glass manufacturing, and potentially as biomaterials. These properties are intrinsically linked to the composition and crystal structure of the specific silicate phase.

Data Summary

The following tables summarize the available quantitative data for the thermophysical properties of barium metasilicate, barium orthosilicate, and barium disilicate. It is important to note that experimental data for some of these properties are not widely available in the literature.

Table 1: Thermophysical Properties of Barium Metasilicate (BaSiO_3)

Property	Value	Units
Density	1.67[1]	g/cm ³
Melting Point	1604[1]	°C
Molar Mass	213.41	g/mol

Table 2: Thermophysical Properties of Barium Orthosilicate (Ba₂SiO₄)

Property	Value	Units
Molar Mass	366.74[2]	g/mol

Table 3: Thermophysical Properties of Barium Disilicate (BaSi₂O₅)

Property	Value	Units
Coefficient of Thermal Expansion (CTE)	12.9 (100-800 °C)	x 10 ⁻⁶ K ⁻¹

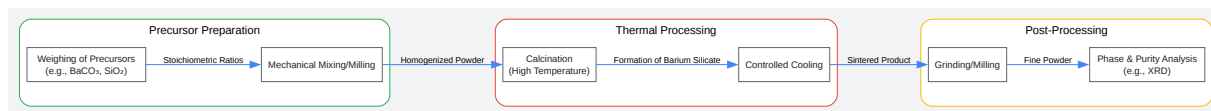
Barium silicates, in general, are known to exhibit high coefficients of thermal expansion, typically ranging from 10.5 to 15.4 x 10⁻⁶ K⁻¹ in the temperature range of 100–800 °C. Ortho- and metasilicates, in particular, tend to have the largest thermal expansion coefficients within this family of compounds.

Synthesis of Barium Silicate Compounds

A prevalent method for synthesizing **barium silicate** powders is the solid-state reaction technique. This approach involves the high-temperature reaction of precursor materials in their solid form.

General Solid-State Synthesis Workflow

The following diagram illustrates a typical workflow for the solid-state synthesis of **barium silicate** compounds.



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Caption: Solid-state synthesis workflow for **barium silicate** compounds.

Detailed Experimental Protocol: Solid-State Synthesis of Barium Metasilicate (BaSiO_3)

- **Precursor Preparation:** Stoichiometric amounts of barium carbonate (BaCO_3) and silicon dioxide (SiO_2) are weighed. For BaSiO_3 , the molar ratio of BaCO_3 to SiO_2 is 1:1.
- **Mixing:** The powders are intimately mixed, often in a ball mill with a suitable solvent (e.g., ethanol) to ensure homogeneity.
- **Drying:** The mixed slurry is dried to remove the solvent.
- **Calcination:** The dried powder is placed in an alumina crucible and heated in a furnace. The calcination temperature is typically in the range of 850°C to 1000°C .^[1] The reaction proceeds as follows: $\text{BaCO}_3 + \text{SiO}_2 \rightarrow \text{BaSiO}_3 + \text{CO}_2$
- **Cooling:** The furnace is cooled down to room temperature.
- **Grinding:** The resulting BaSiO_3 powder is ground to a fine powder.
- **Characterization:** The phase purity of the synthesized powder is confirmed using techniques like X-ray Diffraction (XRD).

Experimental Protocols for Thermophysical Property Measurement

Accurate determination of thermophysical properties requires standardized experimental techniques. The following sections detail the methodologies for measuring key properties of **barium silicate** ceramics.

Thermal Expansion: Dilatometry

Principle: Dilatometry measures the change in length of a material as a function of temperature. [3] From this, the coefficient of thermal expansion (CTE) can be calculated.

Experimental Protocol:

- **Sample Preparation:** A cylindrical or rectangular sample of the sintered **barium silicate** ceramic is prepared with parallel end faces. Typical sample lengths are in the range of 10 to 50 mm. [4]
- **Apparatus:** A push-rod dilatometer is commonly used. The sample is placed in a furnace, and a push-rod, typically made of a material with a known low thermal expansion like fused silica or alumina, is placed in contact with the sample. [3]
- **Measurement:** The sample is heated at a controlled rate (e.g., 5 °C/min). [5] As the sample expands or contracts, it moves the push-rod. This displacement is measured by a sensitive transducer, such as a linear variable differential transformer (LVDT).
- **Data Analysis:** The change in length (ΔL) is recorded as a function of temperature (T). The linear thermal expansion is the ratio of the change in length to the original length ($\Delta L/L_0$). The CTE is then calculated as the slope of the linear thermal expansion versus temperature curve.

Thermal Diffusivity and Thermal Conductivity: Laser Flash Analysis (LFA)

Principle: The laser flash method is a widely used technique to determine the thermal diffusivity of a material. [6][7] A short pulse of energy, typically from a laser, irradiates one face of a small, disc-shaped sample. An infrared detector on the opposite face measures the resulting temperature rise as a function of time. The thermal diffusivity is calculated from the time it takes for the rear face to reach a certain percentage of its maximum temperature rise. The thermal conductivity can then be calculated if the specific heat capacity and density are known. [8]

Experimental Protocol:

- **Sample Preparation:** A small, thin, disc-shaped sample of the **barium silicate** ceramic is prepared. The surfaces should be flat and parallel. The sample may be coated with a thin layer of graphite to improve the absorption of the laser pulse and the emission of thermal radiation.
- **Apparatus:** A laser flash apparatus (LFA) consists of a laser or flash lamp, a furnace to control the sample temperature, a sample holder, and an infrared detector.
- **Measurement:** The sample is placed in the furnace at the desired measurement temperature. The front face of the sample is irradiated with a short energy pulse. The IR detector records the temperature rise on the rear face over time.
- **Data Analysis:** The thermal diffusivity (α) is calculated from the sample thickness (d) and the time ($t_{1/2}$) at which the rear face temperature reaches half of its maximum rise, using the Parker formula: $\alpha = 0.1388 * d^2 / t_{1/2}$. More advanced models that account for heat losses and finite pulse duration are often used for more accurate calculations.^{[6][7]} The thermal conductivity (λ) is then calculated using the equation: $\lambda = \alpha * \rho * C_p$, where ρ is the density and C_p is the specific heat capacity.

Specific Heat Capacity: Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.^[9] This difference can be used to determine the specific heat capacity of the sample.

Experimental Protocol:

- **Sample and Reference Preparation:** A small, known mass of the **barium silicate** powder or a small piece of the sintered ceramic is placed in a sample pan (e.g., aluminum or platinum). An empty pan is used as a reference.
- **Apparatus:** A DSC instrument consists of a furnace with two sample holders (one for the sample and one for the reference) and sensors to measure the temperature and heat flow to

each holder.

- **Measurement:** The sample and reference are heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere (e.g., nitrogen or argon).^[10] The instrument records the difference in heat flow between the sample and the reference.
- **Data Analysis:** The specific heat capacity (C_p) is calculated by comparing the heat flow to the sample with the heat flow to a standard material with a known specific heat capacity (e.g., sapphire) measured under the same conditions. The calculation is based on the following relationship: $C_p(\text{sample}) = (\text{Heat Flow}(\text{sample}) / \text{Mass}(\text{sample})) * (\text{Mass}(\text{standard}) / \text{Heat Flow}(\text{standard})) * C_p(\text{standard})$.

Density Measurement

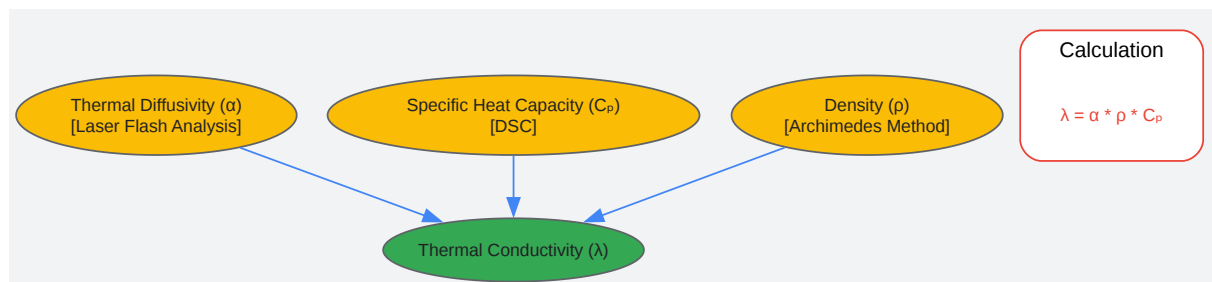
Principle: The bulk density of a sintered ceramic can be determined using the Archimedes method. For powders, a pycnometer or a bulk density tester can be used.

Experimental Protocol (Archimedes Method for Sintered Ceramics):

- **Dry Weight:** The dry weight of the sintered **barium silicate** sample is measured.
- **Saturated Weight:** The sample is immersed in a liquid (e.g., water or ethanol) and boiled to ensure all open pores are filled with the liquid. The saturated weight is then measured while the sample is still immersed.
- **Suspended Weight:** The weight of the saturated sample suspended in the liquid is measured.
- **Calculation:** The bulk density is calculated using the formula: $\rho = (\text{Dry Weight} * \text{Density of Liquid}) / (\text{Saturated Weight} - \text{Suspended Weight})$.

Logical Relationships in Thermophysical Properties

The thermophysical properties of materials are often interrelated. The following diagram illustrates the relationship between thermal diffusivity, specific heat capacity, density, and thermal conductivity.



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Caption: Relationship between key thermophysical properties.

This guide provides a foundational understanding of the thermophysical properties of selected **barium silicate** compounds. Further research is needed to populate the existing data gaps, particularly for thermal conductivity and specific heat capacity of the individual crystalline phases. The detailed experimental protocols provided herein serve as a starting point for researchers and professionals in the field.

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